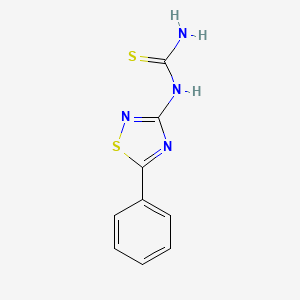










|
REACTION_CXSMILES
|
C([NH:9][C:10](=[S:23])[NH:11][C:12]1[N:16]=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[S:14][N:13]=1)(=O)C1C=CC=CC=1.[OH-].[K+].Cl.[OH-].[NH4+].C(O)(=O)C1C=CC=CC=1>>[C:17]1([C:15]2[S:14][N:13]=[C:12]([NH:11][C:10]([NH2:9])=[S:23])[N:16]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2,4.5|
|


|
Name
|
3-[N′-(benzoyl)thioureido]-5-phenyl-1,2,4-thiadiazole
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(NC1=NSC(=N1)C1=CC=CC=C1)=S
|
|
Name
|
12-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.8 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
2.2 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
241 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
with stirring at 0-10° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to raise the pH to about 8, which
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling in an ice bath for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the PTT was isolated by filtration in a Büchner funnel
|
|
Type
|
FILTRATION
|
|
Details
|
over filter paper
|
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature overnight until dryness
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
Mp (253-255° C.) and mass spectroscopy
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NS1)NC(=S)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |